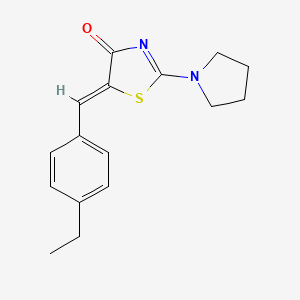![molecular formula C16H13ClN2O2 B5578117 2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5578117.png)
2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide" is a synthetic organic molecule. While specific studies on this exact compound may be limited, research on similar compounds provides insights into its potential chemical behavior and properties.
Synthesis Analysis:
The synthesis of related compounds, such as N-phenyl-2,2-di(4-chlorophenoxy)acetamide, typically involves the reaction of chlorophenol with N-phenyl dichloroacetamide in the presence of an organic solvent like tetrahydrofuran (THF) and a base like anhydrous potassium carbonate. The synthesis conditions, such as reaction temperature and time, can significantly affect the yield, with optimized conditions leading to better yields (Tao Jian-wei, 2009).
Molecular Structure Analysis:
The structure of similar acetamide compounds is typically confirmed using spectroscopic techniques like infrared spectroscopy (IR), nuclear magnetic resonance (HNMR), and elemental analysis. For example, certain acetamide derivatives crystallize in specific systems, exhibiting molecular interactions such as hydrogen bonds, which could be relevant for understanding the molecular structure of "2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide" (G. Sharma et al., 2018).
Chemical Reactions and Properties:
Acetamide compounds can undergo various chemical reactions, including hydrolysis, isomerization, and cyclization, depending on their specific functional groups and environmental conditions like pH (Maurice Fleury Bernard et al., 1986). These reactions can significantly alter the compound's chemical properties and behavior.
Physical Properties Analysis:
The physical properties of acetamide derivatives, such as their crystalline structure and intermolecular interactions, are often characterized using X-ray crystallography. These studies reveal the compound's solid-state structure, which can influence its solubility, melting point, and other physical properties (B. Narayana et al., 2016).
Chemical Properties Analysis:
The chemical properties of acetamide derivatives can be influenced by substituents on the phenyl rings and the nature of the acetamide group. Studies on similar compounds, like 2-Chloro-N-(2,4-dinitrophenyl) Acetamide, show that intramolecular hydrogen bonding and intermolecular interactions play a significant role in defining the reactivity and stability of these molecules (P. Jansukra et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthetic Approaches : Research into the synthesis of chlorophenoxyacetamide derivatives has led to the development of compounds with potential antibacterial properties. For instance, the synthesis and QSAR studies of 4-oxo-thiazolidines and 2-oxo-azetidines reveal a framework for producing molecules with moderate to good activity against gram-positive and gram-negative bacteria (Desai, Shah, Bhavsar, & Saxena, 2008).
- Crystallography and Molecular Structure : The crystal structures of N-(2-chlorophenyl) acetamide have been determined, highlighting the significance of intermolecular hydrogen bonds in the formation of three-dimensional architectures. This suggests a route for designing molecules with specific physical properties (Hazra et al., 2014).
Potential Applications
- Antimicrobial and Anticancer Activities : Compounds synthesized from chlorophenoxyacetamide frameworks have been evaluated for their antimicrobial activity, with some showing promising results against various pathogens. Additionally, derivatives have been studied for their anticancer potentials, indicating the versatility of these chemical structures in therapeutic applications (Patel & Shaikh, 2011).
- Antioxidant Properties : The synthesis and evaluation of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives for their antioxidant activity demonstrate the potential of chlorophenoxyacetamide derivatives in developing compounds with significant antioxidant properties. Such compounds could be crucial in managing oxidative stress-related conditions (Gopi & Dhanaraju, 2020).
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-14-3-1-2-4-15(14)21-11-16(20)19-13-7-5-12(6-8-13)9-10-18/h1-8H,9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBWRKSSKGXXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)CC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5578039.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B5578046.png)
![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5578053.png)
![4-{2-[(4-fluorophenyl)thio]ethyl}pyridine 2,3-dihydroxysuccinate (salt)](/img/structure/B5578061.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5578068.png)
![2-(dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone](/img/structure/B5578075.png)
![8-ethoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5578076.png)
![4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5578080.png)
![2-(2-{[(6-hydroxy-1,4-oxazepan-6-yl)methyl]amino}ethyl)-1(2H)-phthalazinone dihydrochloride](/img/structure/B5578083.png)
![methyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B5578088.png)
![3-(2-phenoxyethyl)-8-(3-pyridin-4-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578094.png)

![3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578110.png)
